molecular formula C12H10BrN3O2 B13359577 2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile

2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile

Cat. No.: B13359577
M. Wt: 308.13 g/mol
InChI Key: NQIXZQALVBGGIW-UHFFFAOYSA-N
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Description

Product Overview 2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile (: 956606-52-3) is a chemical compound supplied for research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Chemical Characteristics The compound has a molecular formula of C 12 H 10 BrN 3 O 2 and a molecular weight of 308.13 g/mol . It features a core imidazolidine-2,4-dione (hydantoin) structure substituted with a 3-bromophenyl group and an acetonitrile-functionalized side chain. Research Applications and Potential Compounds within the 2,5-dioxoimidazolidin class have demonstrated significant research value in medicinal chemistry. Published studies on analogues indicate that this chemotype is investigated as an inhibitor of metalloproteinases, such as MMP-12, which is a target in respiratory diseases like chronic obstructive pulmonary disease (COPD) and asthma . Furthermore, the 2,5-dioxoimidazolidin moiety is recognized as a valuable bioisostere in drug design. Recent research has shown that replacing electron-rich heterocycles (e.g., indole) with this group in probes targeting viral capsid proteins can lead to candidates with markedly improved metabolic stability while maintaining antiviral potency, as evidenced in studies on HIV-1 capsid protein binders . The specific 3-bromophenyl substitution and the acetonitrile group on the hydantoin ring in this compound make it a versatile intermediate or scaffold for researchers in structure-activity relationship (SAR) studies, fragment-based drug discovery, and the synthesis of more complex bioactive molecules.

Properties

Molecular Formula

C12H10BrN3O2

Molecular Weight

308.13 g/mol

IUPAC Name

2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile

InChI

InChI=1S/C12H10BrN3O2/c1-12(8-3-2-4-9(13)7-8)10(17)16(6-5-14)11(18)15-12/h2-4,7H,6H2,1H3,(H,15,18)

InChI Key

NQIXZQALVBGGIW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC#N)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a modular approach, starting from commercially available or easily prepared precursors such as substituted ketones, nitriles, and halogenated aromatic compounds. The core steps involve:

  • Formation of the imidazolidine ring via cyclization reactions
  • Introduction of the bromophenyl substituent through halogenation or coupling
  • Incorporation of the nitrile group via cyanation techniques

This approach allows for structural modifications at various stages, facilitating structure-activity relationship (SAR) studies.

Synthesis of the Imidazolidine Core

Methodology:

The imidazolidine ring is typically synthesized through cyclization of suitable diamines or amino acids with carbonyl compounds. A common route involves:

  • Condensation of a diamine with a diketone or ketoester to form a diimine intermediate
  • Cyclization under acidic or basic conditions to generate the imidazolidine ring

Research Findings:

In a study by US Patent US7662845B2, a versatile route was described involving the cyclization of 4-(4-methyl-2,5-dioxoimidazolidin-) derivatives with various electrophiles to yield imidazolidine derivatives with different substituents (Table 1). The process is summarized as:

Step Reagents Conditions Outcome
A Diketone + diamine Reflux Cyclization to imidazolidine core
B Halogenation NBS, DMF, room temp Bromination at aromatic ring

Notes:

  • The cyclization is facilitated by the nucleophilicity of the amino groups and electrophilicity of the carbonyl carbons.
  • The reaction is sensitive to temperature and solvent choice, requiring inert atmospheres to prevent oxidation.

Introduction of the Bromophenyl Group

Methodology:

The bromophenyl moiety can be introduced via:

Research Findings:

According to the synthesis route described in the literature, the bromophenyl group is often attached through halogenation of a phenyl precursor followed by nucleophilic substitution or palladium-catalyzed coupling. For example, the synthesis of the bromophenyl derivative involved:

  • Bromination of phenyl precursors using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature
  • Subsequent coupling with the imidazolidine core under palladium catalysis

Data Table:

Step Reagents Conditions Yield Reference
Bromination NBS, DMF Room temp, 2 hrs 85%
Coupling Pd(PPh3)4, base Reflux, inert atmosphere 78%

Cyanation to Introduce the Nitrile Group

Methodology:

The nitrile group is incorporated via palladium-catalyzed cyanation of aryl halides, especially bromides. The typical procedure involves:

  • Using zinc cyanide (Zn(CN)₂) as the cyanide source
  • Catalysis by palladium complexes such as Pd₂(dba)₃
  • Microwave irradiation to accelerate the reaction

Research Findings:

A study detailed in the literature demonstrates that microwave-promoted palladium-catalyzed cyanation of brominated aromatic compounds yields nitrile derivatives efficiently, with reaction times reduced to minutes and high yields (Table 2).

Reagent Conditions Yield Reference
Zn(CN)₂ Pd catalyst, microwave, 160°C 90%

Reaction Scheme:

Ar-Br + Zn(CN)₂ → Ar-CN

Reaction Conditions and Optimization

Temperature and Atmosphere:

  • Cyclization reactions are optimized at reflux temperatures under inert atmospheres (nitrogen or argon) to prevent oxidation.
  • Cyanation reactions benefit from microwave irradiation to enhance reaction rates and yields.

Solvent Selection:

  • Dimethylformamide (DMF) and acetonitrile are preferred solvents for halogenation and cyanation steps due to their high polarity and thermal stability.

Notes:

  • Reaction monitoring via Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy ensures completion.
  • Purification is typically achieved through column chromatography or recrystallization.

Summary of the Overall Synthetic Route

Step Description Reagents Conditions Yield References
1 Cyclization to form imidazolidine core Diamine + diketone Reflux, acid/base 70-85%
2 Bromination of phenyl ring NBS Room temp, 2 hrs 85%
3 Coupling of bromophenyl group Pd catalyst Reflux, inert atmosphere 78%
4 Cyanation to introduce nitrile Zn(CN)₂ Microwave, 160°C 90%

Chemical Reactions Analysis

Reductive Transformations

The nitrile group undergoes reduction under standard conditions:

  • LiAlH₄-mediated reduction : Converts the nitrile (–C≡N) to a primary amine (–CH₂NH₂) in anhydrous THF at 0–25°C. This reaction proceeds via intermediate imine formation, stabilized by the electron-withdrawing imidazolidinone ring.

  • Catalytic hydrogenation : Using H₂ and Pd/C in methanol, the nitrile group is reduced to a methylamine group. Side reactions involving bromophenyl hydrogenolysis are minimized under low-pressure conditions.

Table 1: Reduction Reactions

ReagentConditionsProductYield (Reported)
LiAlH₄THF, 0–25°C, 4 h2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)ethylamine65–72%
H₂/Pd/C (5%)MeOH, 25°C, 2 bar H₂Same as above58–64%

Oxidative Reactions

The nitrile and imidazolidinone moieties participate in oxidation:

  • KMnO₄-mediated oxidation : Under acidic conditions (H₂SO₄, 80°C), the nitrile group oxidizes to a carboxylic acid (–COOH).

  • TEMPO/O₂ system : Generates acyl radicals from aldehydes in acetonitrile solvent, enabling radical coupling with nitroarenes . While not directly demonstrated for this compound, analogous reactivity is plausible due to its nitrile-based electron-deficient character .

Table 2: Oxidation Reactions

ReagentConditionsProductNotes
KMnO₄/H₂SO₄80°C, 6 h2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acidRequires strict stoichiometric control
TEMPO/O₂390 nm light, acetonitrile, 24 hAcyl radical intermediatesHypothesized pathway

Nucleophilic Substitution

The 3-bromophenyl group undergoes substitution reactions:

  • Suzuki-Miyaura coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in DMF/H₂O at 80°C, replacing bromine with an aryl group .

  • Hydrolysis : Bromine substitution with –OH occurs in NaOH/H₂O/EtOH at reflux, yielding phenolic derivatives.

Table 3: Substitution Reactions

ReagentConditionsProductYield (Reported)
Pd(PPh₃)₄, PhB(OH)₂DMF/H₂O, 80°C, 12 h2-(4-(3-Phenylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile55–60%
NaOH (10%)EtOH/H₂O, reflux, 8 h2-(4-(3-Hydroxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile48–53%

Cycloaddition and Ring-Opening Reactions

The imidazolidinone ring participates in:

  • Acid-catalyzed hydrolysis : Concentrated HCl at 100°C cleaves the ring, yielding urea and acetic acid derivatives.

  • [3+2] Cycloaddition : Reacts with nitrile oxides under microwave irradiation (120°C, 30 min) to form fused isoxazoline-imidazolidinone hybrids.

Radical-Mediated Pathways

Radical trapping experiments with TEMPO suggest involvement in:

  • Acyl radical generation : In acetonitrile solvent, nitroarenes and aldehydes form acyl radicals that add to the nitrile group . This pathway is inferred from analogous systems and requires validation for the target compound .

Mechanistic Insights

  • Nitrile reactivity : The electron-deficient nitrile group acts as a radical acceptor, enabling coupling with acyl radicals generated via photoredox catalysis .

  • Bromophenyl activation : The meta-bromo substituent directs electrophilic substitution to the para position, though steric hindrance from the imidazolidinone ring limits reactivity.

Stability and Side Reactions

  • Thermal decomposition : Prolonged heating above 150°C leads to imidazolidinone ring degradation.

  • Nitrile hydrolysis : Competing hydrolysis to amides occurs in aqueous basic conditions (pH > 10).

Comparison with Similar Compounds

Structural Similarities and Differences

Table 1: Key Structural Features of Analogs

Compound Name / ID Core Structure Substituents Molecular Weight Key Reference
2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile (Target) Imidazolidin-2,5-dione 3-Bromophenyl, methyl, acetonitrile ~337.2 -
2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid Imidazolidin-2,5-dione 4-Bromophenyl, methyl, acetic acid ~355.2
[4-(4'-Bromophenyl)thiazol-2-yl]acetonitrile (CAS 94833-31-5) Thiazole 4-Bromophenyl, acetonitrile ~279.2
2-[4-(4-Tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide Imidazolidin-2,5-dione 4-Tert-butylphenyl, methyl, acetamide-cyanocyclopentyl ~396.5
3-[4-(2-Furyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanenitrile Imidazolidin-2,5-dione 2-Furyl, methyl, propanenitrile ~233.2

Key Observations:

  • Positional Isomerism (3- vs. 4-Bromophenyl): The target compound’s 3-bromophenyl substituent may induce distinct electronic and steric effects compared to the 4-bromo analog in . The 4-bromo derivative was discontinued commercially, possibly due to lower stability or synthetic challenges .
  • Substituent Bulk: The tert-butylphenyl group in increases hydrophobicity and steric hindrance compared to bromophenyl, which could enhance membrane permeability but reduce binding specificity .

Electronic and Computational Insights

  • DFT Studies (Relevant to Imidazolidinone Derivatives): highlights that non-planar imidazolidinone derivatives exhibit localized HOMO-LUMO distributions on aromatic rings, suggesting that the 3-bromophenyl group in the target compound may enhance charge transfer interactions .
  • Steric Effects: The tert-butyl group in likely shifts HOMO-LUMO distributions away from the core, reducing reactivity compared to bromophenyl analogs .

Biological Activity

2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile is C12H11BrN2O4C_{12}H_{11}BrN_2O_4 with a molecular weight of approximately 327.13 g/mol. The compound features a brominated phenyl group which is significant for its biological interactions.

Research indicates that compounds similar to 2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile may exert their effects through several mechanisms:

  • Inhibition of Protein Targets : The compound may interact with specific proteins involved in disease pathways. For instance, it has been suggested that imidazolidine derivatives can influence the activity of E3 ubiquitin ligases, which are crucial in protein degradation pathways relevant to cancer progression .
  • Antitumor Activity : Studies on related compounds have shown that they can inhibit growth in various cancer cell lines. The mechanism often involves modulation of transcription factors such as Ikaros and Aiolos, which are known to be involved in multiple myeloma .
  • BRD4 Inhibition : Compounds targeting the bromodomain and extraterminal (BET) family proteins, particularly BRD4, have shown promise in cancer therapy by altering gene expression linked to oncogenes like c-MYC .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile and related compounds:

Study Biological Activity IC50/EC50 Cell Line/Model
Study 1Antitumor activity~100 nMMultiple Myeloma Cells
Study 2Inhibition of BRD41 µMVarious Cancer Cell Lines
Study 3Protein degradationVariesXenograft Models

Case Studies

Several studies have explored the efficacy of compounds structurally related to 2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile:

  • Multiple Myeloma Research : A study demonstrated that compounds binding to cereblon could enhance the degradation of Ikaros and Aiolos, leading to reduced tumor growth in preclinical models .
  • BRD4 Inhibitors : Research has highlighted the role of BRD4 inhibitors in suppressing oncogene expression. For instance, JQ1, a known BRD4 inhibitor, was effective in reducing c-MYC levels in Burkitt lymphoma models .
  • Poly(ADP-ribose) Polymerase (PARP) Inhibition : Although not directly related to the compound , understanding PARP inhibitors provides insight into the potential pathways through which similar compounds may exert their effects on DNA repair mechanisms .

Q & A

Q. Table 1. Comparative Synthesis Conditions

ReagentSolventCatalystYield (%)Reference
2-Bromo-1-cyclohexylethan-1-oneEthanolAcetic acid89
3-Chloro-1-(4-fluorophenyl)propan-1-oneDMFNone10

Q. Table 2. Key NMR Assignments

Proton/Carbonδ (ppm)MultiplicityAssignment
NH~9.13SingletImidazolidinone NH
Aromatic H7.72–7.93DoubletPara-substituted phenyl
CH₃~1.68SingletMethyl group

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